Benzyl isoeugenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-XVNBXDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859223 |

Source

|

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation |

Source

|

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) |

Source

|

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-11-6, 92666-21-2 |

Source

|

| Record name | Isoeugenol benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl benzyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isoeugenol: Chemical Properties and Structure

This guide provides a comprehensive technical overview of Benzyl Isoeugenol, a significant aromatic compound in the fragrance and flavor industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, and spectroscopic profile, offering field-proven insights and detailed methodologies.

Introduction: A Molecule of Olfactory Significance

Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic aromatic ether prized for its warm, spicy, and floral-carnation scent profile.[1] Structurally, it is the benzyl ether of isoeugenol, a naturally occurring phenylpropanoid. The benzylation of isoeugenol's phenolic hydroxyl group enhances the molecule's stability and modulates its olfactory properties, resulting in a longer-lasting and warmer fragrance compared to its precursor.[1] While not found in nature, its semi-synthetic origin from natural eugenol positions it as a key ingredient in a wide array of applications, from fine fragrances to food flavoring.[2][3]

Molecular Structure and Isomerism

The chemical structure of Benzyl Isoeugenol is characterized by a benzyl group linked via an ether bond to the C1 position of an isoeugenol backbone. The isoeugenol moiety consists of a benzene ring substituted with a methoxy group at C2 and a propenyl group at C4.

The presence of the propenyl group's double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)- and (Z)-Benzyl Isoeugenol. The commercially available product is typically a mixture of these isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(1E)-prop-1-en-1-yl]benzene.[5]

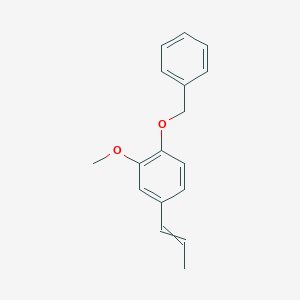

Diagram of Benzyl Isoeugenol Structure:

Caption: Chemical structure of (E)-Benzyl Isoeugenol.

Physicochemical Properties

Benzyl isoeugenol is typically a white to pale yellow crystalline solid or oily liquid.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈O₂ | [6] |

| Molecular Weight | 254.32 g/mol | [6][7] |

| CAS Number | 120-11-6 | [7] |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene | [7] |

| Appearance | White to pale yellow crystalline solid or oily liquid | [1] |

| Odor | Sweet, spicy, balsamic, floral (carnation) | [1] |

| Melting Point | 57-60 °C | [8] |

| Boiling Point | 282 °C at 760 mmHg | [9] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [7] |

| Flash Point | > 93.3 °C | [8] |

| logP | 4.3 | [3] |

Synthesis of Benzyl Isoeugenol

The industrial synthesis of Benzyl Isoeugenol is a two-step process that begins with the naturally occurring essential oil component, eugenol.

Step 1: Isomerization of Eugenol to Isoeugenol

The first step involves the isomerization of eugenol to isoeugenol. This is typically achieved by heating eugenol in the presence of a catalyst. A common industrial catalyst for this reaction is iron carbonyl.[1][10] This process shifts the double bond from the terminal position of the allyl group in eugenol to a conjugated position in the propenyl group of isoeugenol.

Step 2: Benzylation of Isoeugenol (Williamson Ether Synthesis)

The second step is the benzylation of the phenolic hydroxyl group of isoeugenol to form the ether linkage. This is a classic example of the Williamson ether synthesis.[8] In this S_N2 reaction, the isoeugenol is first deprotonated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride (the electrophile) to yield Benzyl Isoeugenol.[1]

Industrial-scale synthesis often employs base catalysts like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst such as polyethylene glycol (PEG) to facilitate the reaction under milder conditions and improve yields.[1]

Diagram of the Synthetic Pathway:

Caption: Synthetic route from Eugenol to Benzyl Isoeugenol.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of Benzyl Isoeugenol from isoeugenol.

Materials:

-

Isoeugenol (mixture of isomers)

-

Benzyl chloride

-

Potassium carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoeugenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Benzyl Chloride: While stirring the mixture, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude Benzyl Isoeugenol can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of benzyl chloride and to ensure the efficiency of the base.

-

Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group of isoeugenol.

-

Reflux: Heating the reaction at reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.

Spectroscopic Analysis

The structural elucidation of Benzyl Isoeugenol relies on various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum is not readily found, the expected chemical shifts can be predicted based on the structure. The spectrum would exhibit signals corresponding to the aromatic protons of both the isoeugenol and benzyl moieties, the vinylic protons of the propenyl group, the benzylic methylene protons, the methoxy protons, and the terminal methyl protons of the propenyl group. The coupling patterns of the aromatic and vinylic protons would provide valuable information about their substitution and stereochemistry. A reference to a ¹H NMR spectrum is available on PubChem.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments, including the aromatic carbons, the ether-linked carbons, the methoxy carbon, and the carbons of the propenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl Isoeugenol would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) that is present in its precursor, isoeugenol. Key absorption bands would include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Benzyl Isoeugenol would show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would be dominated by cleavages that lead to stable carbocations. A prominent peak would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed by the cleavage of the benzyl group. Other fragments would arise from cleavages within the isoeugenol moiety. A mass spectrum is available on the NIST WebBook.[11]

Applications in Research and Industry

Benzyl isoeugenol's primary application is in the fragrance industry, where it is used as a fixative and a fragrance component in perfumes, soaps, lotions, and other personal care products. Its warm, spicy-floral character makes it a versatile ingredient in oriental, floral, and woody fragrance compositions.[1]

In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS).[1] It is used in trace amounts to impart sweet and spicy notes to various food products.

Limited research also suggests potential antimicrobial and anti-inflammatory properties of Benzyl Isoeugenol, which could be an area for future investigation in drug development.

Safety and Regulatory Information

Benzyl isoeugenol is classified as a skin sensitizer (Category 1) under the Globally Harmonized System (GHS).[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products to minimize the risk of allergic reactions.[1] It is also listed as a fragrance allergen under EU cosmetics regulations.[1] Despite these sensitization concerns, it is not considered acutely toxic.[1]

Conclusion

Benzyl Isoeugenol is a chemically significant and commercially valuable aromatic compound. Its synthesis from readily available natural precursors, coupled with its desirable olfactory properties and stability, has solidified its place in the fragrance and flavor industries. A thorough understanding of its chemical properties, structure, and synthesis is essential for its effective and safe application in various formulations. Further research into its potential biological activities may open new avenues for its use in the pharmaceutical and therapeutic sectors.

References

-

Scentspiracy. (n.d.). Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61046, Benzyl isoeugenol. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organica Aromatics. (n.d.). Benzyl Iso Eugenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Bulk Cart. (2025, February 8). Buy Bulk Benzyl Isoeugenol Online From Wholesale Suppliers. Retrieved from [Link]

- Google Patents. (n.d.). CN103012080A - Process for synthesizing semi-synthetic spice.

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ScenTree. (n.d.). Benzyl isoeugenol (CAS N° 120-11-6). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzyl isoeugenol, 120-11-6. Retrieved from [Link]

-

Van Aroma. (n.d.). Benzyl Isoeugenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoeugenol, benzyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Retrieved from [Link]

-

University of Memphis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Korea Science. (n.d.). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from DFT Calculations of the Anharmonic Fundamentals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ScenTree. (n.d.). Benzyl isoeugenol (CAS N° 120-11-6). Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of (a) isoeugenol, (b) di-isoeugenol (β-5′ ) and (c).... Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]

- 2. thebulkcart.com [thebulkcart.com]

- 3. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 4. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 10. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 11. Isoeugenol, benzyl ether [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of Benzyl Isoeugenol from Isoeugenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isoeugenol, a synthetic aromatic ether, is a valuable compound in the fragrance and flavor industries, prized for its warm, spicy, and floral-carnation character.[1][2] Structurally, it is the benzyl ether of isoeugenol, a modification that enhances its oxidative stability and refines its olfactory profile compared to its precursor.[2] This guide provides an in-depth exploration of the synthesis of benzyl isoeugenol from isoeugenol, focusing on the robust and widely applied Williamson ether synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. This document is intended to serve as a practical and theoretical resource for chemists in research and industrial settings.

Theoretical Framework: The Williamson Ether Synthesis

The conversion of isoeugenol to benzyl isoeugenol is a classic example of the Williamson ether synthesis, a powerful method for forming ethers via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The reaction proceeds in two conceptual stages:

-

Deprotonation of the Phenol: The phenolic hydroxyl group of isoeugenol is weakly acidic and must be deprotonated by a base to form a potent nucleophile, the isoeugenoxide anion.[5][6]

-

Nucleophilic Attack: The newly formed isoeugenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, single-step SN2 mechanism involves a backside attack, displacing the chloride ion as the leaving group to form the desired ether linkage.[4][6]

The choice of reactants is critical for the success of this synthesis. Isoeugenol provides the nucleophilic precursor, while benzyl chloride serves as an ideal electrophile. Benzyl halides are highly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring and are sterically accessible, being primary halides.[4][7]

Precursor Consideration: From Eugenol to Isoeugenol

While this guide focuses on the benzylation of isoeugenol, it is pertinent to note that isoeugenol is industrially derived from its isomer, eugenol, the primary component of clove oil.[5][8][9] The synthesis involves the isomerization of eugenol, typically by heating its potassium or sodium salt, which shifts the terminal double bond of the allyl group into conjugation with the benzene ring to form the more stable propenyl group of isoeugenol.[10][11]

Stereochemical Integrity

Isoeugenol exists as cis (Z) and trans (E) geometric isomers.[5][12] The Williamson ether synthesis is not expected to affect the stereochemistry of the propenyl group's double bond. Therefore, the isomeric composition of the starting isoeugenol will be largely reflected in the final benzyl isoeugenol product.[5] Commercially, the more thermodynamically stable trans isomer is predominant.[10][11]

Reaction Mechanism and Workflow

The overall process can be visualized as a logical sequence of chemical transformations and subsequent purification steps.

Caption: Mechanism of the Williamson ether synthesis for Benzyl Isoeugenol.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving benzyl chloride must be conducted within a certified chemical fume hood.

Materials and Equipment

| Category | Item |

| Reagents | Isoeugenol (mixture of isomers), Benzyl chloride, Potassium hydroxide (KOH), Ethanol (anhydrous), Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄) |

| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Addition funnel, Separatory funnel, Beakers and Erlenmeyer flasks, Rotary evaporator, Standard laboratory glassware, Personal Protective Equipment (PPE) |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Molar Ratio |

| Isoeugenol | 164.20 | 0.10 | 16.42 g | 1.0 |

| Potassium Hydroxide | 56.11 | 0.11 | 6.17 g | 1.1 |

| Benzyl Chloride | 126.58 | 0.105 | 13.29 g (12.0 mL) | 1.05 |

| Ethanol (Solvent) | - | - | 150 mL | - |

Note: A slight excess of base ensures complete deprotonation, and a slight excess of the alkylating agent drives the reaction to completion.

Step-by-Step Procedure

-

Nucleophile Preparation: a. Equip a 250 mL round-bottom flask with a magnetic stir bar. b. Add 16.42 g (0.10 mol) of isoeugenol to the flask. c. Add 150 mL of anhydrous ethanol and stir until the isoeugenol is fully dissolved. d. Carefully add 6.17 g (0.11 mol) of potassium hydroxide pellets. The mixture will warm up as the KOH dissolves. Stir until a clear solution of potassium isoeugenoxide is formed.

-

SN2 Reaction: a. Attach a reflux condenser and an addition funnel to the flask. b. Charge the addition funnel with 13.29 g (0.105 mol) of benzyl chloride. c. Add the benzyl chloride dropwise to the stirring isoeugenoxide solution over 30 minutes. An exothermic reaction will occur, and a white precipitate of potassium chloride (KCl) will form. d. After the addition is complete, gently heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Pour the mixture into a beaker containing 300 mL of cold deionized water. c. Transfer the aqueous mixture to a 1 L separatory funnel. d. Extract the aqueous phase three times with 100 mL portions of diethyl ether. e. Combine the organic extracts in the separatory funnel. f. Wash the combined organic phase twice with 100 mL of deionized water and once with 100 mL of brine to remove residual salts and ethanol. g. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Purification: a. Decant or filter the dried ether solution to remove the drying agent. b. Remove the diethyl ether using a rotary evaporator. The crude product will remain as a yellowish oil or semi-solid. c. Benzyl isoeugenol is a solid at room temperature. [5][13]The crude product can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.

Product Characterization

The identity and purity of the synthesized benzyl isoeugenol should be confirmed using standard analytical techniques.

-

Appearance: White to off-white or reddish crystalline powder. [5][13][14]* Odor: Sweet, spicy, balsamic, with notes of carnation and vanilla. [5][13]* ¹H NMR Spectroscopy: The spectrum should confirm the presence of protons from all constituent parts: the propenyl group, the methoxy group, the aromatic rings from both isoeugenol and benzyl moieties, and the critical benzylic ether methylene bridge (-O-CH₂-Ph), which typically appears as a singlet around 5.0-5.2 ppm. The methoxy group singlet is expected around 3.9 ppm. [15]* Infrared (IR) Spectroscopy: Key signals include C-O-C stretching for the ether linkage (around 1250-1050 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-H stretching. The disappearance of the broad O-H stretch from the starting isoeugenol (around 3500-3200 cm⁻¹) is a key indicator of reaction completion. [16]* Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of benzyl isoeugenol (C₁₇H₁₈O₂), which is 254.32 g/mol . [17][18]

Safety, Handling, and Waste Disposal

The synthesis of benzyl isoeugenol involves several hazardous materials, and strict adherence to safety protocols is mandatory.

-

Benzyl Chloride: This substance is highly toxic, a lachrymator (tear-producing), a suspected carcinogen and mutagen, and corrosive. [19][20][21]It must be handled exclusively in a chemical fume hood. [20]Wear appropriate PPE, including chemical splash goggles, a face shield, nitrile gloves, and a lab coat. [19]Avoid inhalation and skin contact.

-

Potassium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye burns. Handle with care, avoiding dust inhalation and direct contact.

-

Isoeugenol: Can be a skin sensitizer, and some individuals may experience allergic reactions. [12][22]* Solvents: Ethanol and diethyl ether are flammable. Ensure no open flames or spark sources are present during their use.

Waste Disposal: All organic and chlorinated waste must be segregated and disposed of according to institutional and local environmental regulations. Do not pour chemical waste down the drain. Contaminated glassware should be rinsed with an appropriate solvent in the fume hood before washing.

Conclusion

The synthesis of benzyl isoeugenol from isoeugenol via the Williamson ether synthesis is a reliable and well-established method. The reaction leverages fundamental principles of organic chemistry to construct a valuable aroma chemical from readily available precursors. Success hinges on careful control of reaction conditions, meticulous purification, and an unwavering commitment to safety, particularly when handling the hazardous alkylating agent, benzyl chloride. This guide provides the necessary framework for researchers to confidently and safely perform this synthesis and characterize the resulting product.

References

-

MySkinRecipes. Benzyl Isoeugenol – Floral/Spicy. [Link]

-

Scentspiracy. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery. [Link]

-

Bulk Cart. (2025, February 8). Buy Bulk Benzyl Isoeugenol Online From Wholesale Suppliers. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61046, Benzyl isoeugenol. [Link]

- Google Patents. (CN103012080A). Process for synthesizing semi-synthetic spice.

-

ScenTree. Benzyl isoeugenol (CAS N° 120-11-6). [Link]

-

ScenTree. Benzyl isoeugenol (CAS N° 120-11-6). [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Wikipedia. Isoeugenol. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

PubMed. Isoeugenol-based novel potent antioxidants: synthesis and reactivity. [Link]

-

Royal Society of Chemistry. Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. [Link]

-

ResearchGate. Is Isoeugenol a Prehapten? Characterization of a Thiol-Reactive Oxidative Byproduct of Isoeugenol and Potential Implications for Skin Sensitization | Request PDF. [Link]

-

ScenTree. Isoeugenol (CAS N° 97-54-1). [Link]

-

The Good Scents Company. benzyl isoeugenol, 120-11-6. [Link]

-

Hekserij. Benzyl isoeugenol. [Link]

-

MDPI. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. [Link]

-

Van Aroma. Benzyl Isoeugenol (CL-803). [Link]

-

ResearchGate. Reaction of the interaction of eugenol with benzoyl chloride with the formation of eugenol benzoate. [Link]

-

Wikipedia. Benzyl chloride. [Link]

- Google Patents. (CN103848728A). Synthesis method of isoeugenol.

-

NIST WebBook. Isoeugenol, benzyl ether. [Link]

Sources

- 1. Benzyl Isoeugenol – Floral/Spicy [myskinrecipes.com]

- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thebulkcart.com [thebulkcart.com]

- 9. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 10. ISOEUGENOL | 97-54-1 [chemicalbook.com]

- 11. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 12. Isoeugenol - Wikipedia [en.wikipedia.org]

- 13. Benzyl isoeugenol Online Kopen bij Hekserij [eng.hekserij.nl]

- 14. Benzyl Isoeugenol (CL-803) Van Aroma Manufacturer, Supplier, Exporter, Trader, Importer in Jakarta, Indonesia [vanaroma.online]

- 15. mdpi.com [mdpi.com]

- 16. ISOEUGENOL(97-54-1) IR Spectrum [chemicalbook.com]

- 17. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isoeugenol, benzyl ether [webbook.nist.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. fishersci.com [fishersci.com]

- 21. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl Isoeugenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl Isoeugenol (CAS No. 120-11-6), a significant aroma chemical with applications extending from fragrances to potential pharmacological research. We will delve into its chemical identity, synthesis, analytical characterization, and the current understanding of its biological activity, offering field-proven insights for professionals in research and development.

Core Molecular Identity and Physicochemical Properties

Benzyl isoeugenol is a synthetic aromatic ether. Structurally, it is the benzyl ether of isoeugenol, meaning the phenolic hydroxyl group of isoeugenol has been protected or capped with a benzyl group. This modification is not merely cosmetic; it fundamentally alters the molecule's properties, enhancing its stability and modifying its olfactory and biological profile compared to its precursor.[1]

The primary rationale for the synthesis of benzyl isoeugenol from its precursor, isoeugenol, is to increase oxidative stability and reduce the allergenic potential associated with the free phenolic hydroxyl group, all while preserving a desirable warm, spicy-floral character.[1]

Table 1: Core Physicochemical and Identification Data for Benzyl Isoeugenol

| Property | Value | Source(s) |

| CAS Number | 120-11-6 | [2] |

| Molecular Formula | C₁₇H₁₈O₂ | [2] |

| Molecular Weight | 254.32 g/mol | [2] |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)benzene | [2] |

| Synonyms | Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether | [1] |

| Appearance | White crystalline solid to colorless/pale yellow oily liquid | [1] |

| Odor Profile | Sweet, balsamic, spicy, floral (carnation, jasmine) | [3] |

| Boiling Point | ~282 °C @ 760 mmHg | [4] |

| Flash Point | >93.33 °C (>200 °F) | [4] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [4][5] |

Synthesis Pathway and Experimental Protocol

The industrial synthesis of benzyl isoeugenol is a multi-step process that begins with eugenol, a major component of clove oil. The overall pathway involves the isomerization of eugenol to isoeugenol, followed by the etherification of isoeugenol to yield the final product.

Sources

- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Isoeugenol – Floral/Spicy [myskinrecipes.com]

- 4. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]

- 5. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]

Natural occurrence and derivatives of benzyl isoeugenol

An In-Depth Technical Guide to Benzyl Isoeugenol: From Natural Precursors to Synthetic Applications

Abstract

Benzyl isoeugenol (CAS No. 120-11-6) is a significant aroma chemical prized for its warm, sweet, and spicy-floral fragrance profile. While commercially valuable in perfumery, cosmetics, and flavor industries, a common misconception exists regarding its origin. This technical guide clarifies that benzyl isoeugenol is not found in nature but is a synthetic derivative of naturally occurring phenylpropenes.[1][2] We will explore the botanical sources and biosynthesis of its precursors, eugenol and isoeugenol, detail the chemical synthesis pathways for its production, and outline its physicochemical properties and industrial applications. This document serves as a comprehensive resource for researchers, chemists, and product development professionals engaged in the study and application of this versatile aromatic compound.

Introduction: Deconstructing a Nature-Identical Molecule

Benzyl isoeugenol, chemically known as 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene, is a crystalline solid that imparts a complex scent reminiscent of carnation, with balsamic and fruity undertones.[3][4] Its primary utility lies in its ability to add depth, warmth, and complexity to floral and oriental fragrance compositions.[5][6]

A critical point of clarification is its natural status. Scientific databases and supplier information consistently categorize benzyl isoeugenol as a substance "not found in nature".[1][2] Its existence is the result of targeted chemical synthesis. The process begins with eugenol, an abundant, naturally occurring aromatic oil, which is first isomerized to isoeugenol and subsequently benzylated.[5][7][8] Therefore, while its building blocks are of natural origin, the final molecule is a product of the laboratory. This guide will first examine the natural world for its precursors before detailing the synthetic journey to the final product.

The Natural Precursors: Eugenol and Isoeugenol

The story of benzyl isoeugenol begins with the phenylpropenes, a class of secondary plant metabolites responsible for the characteristic aromas of many culinary herbs and spices.[9][10] These compounds serve various ecological functions for the plant, from defense against herbivores to attracting pollinators.[10]

Botanical Sources and Abundance

Eugenol and its isomer, isoeugenol, are the direct precursors to synthetic benzyl isoeugenol. Eugenol is particularly abundant in nature, while isoeugenol is often found as a minor component in the same essential oils.[11] The primary commercial sources are essential oils extracted from plants such as cloves, cinnamon, and nutmeg.[6][12]

| Plant Source (Part) | Key Phenylpropene | Typical Concentration | References |

| Clove (Syzygium aromaticum) (Bud, Leaf) | Eugenol | Up to 95% in leaf oil | [6][9] |

| Nutmeg (Myristica fragrans) (Seed) | Eugenol | Varies, significant component | [6][12] |

| Cinnamon (Cinnamomum verum) (Leaf) | Eugenol | High concentration in leaf oil | [6] |

| Ylang-Ylang (Cananga odorata) (Flower) | Isoeugenol | Present | [11][12] |

| Pimento (Pimenta dioica) (Leaf, Berry) | Eugenol, Methyleugenol | Eugenol up to 95% in leaves | [9] |

Biosynthesis of Phenylpropenes in Planta

The formation of eugenol and isoeugenol in plants is a sophisticated enzymatic process. Research has shown that these phenylpropenes are synthesized via the reduction of a coniferyl alcohol ester, specifically coniferyl acetate.[10] This reaction is dependent on NADPH as a cofactor. The specific isomer produced—eugenol (an allylphenol) or isoeugenol (a propenylphenol)—is determined by a homologous yet distinct enzyme.

For instance, in Sweet Basil (Ocimum basilicum), an enzyme catalyzes the formation of eugenol from coniferyl acetate. In Petunia (Petunia hybrida), which emits large quantities of isoeugenol, a closely related enzyme performs the same reaction but yields isoeugenol instead.[10] These enzymes belong to the PIP family of NADPH-dependent reductases.[10]

Synthesis and Derivatives: The Genesis of Benzyl Isoeugenol

The industrial production of benzyl isoeugenol is a multi-step process that transforms the naturally extracted eugenol into the desired final product. This synthesis enhances certain olfactory characteristics and improves chemical stability for fragrance applications.[13]

Step 1: Isomerization of Eugenol to Isoeugenol

The foundational step is the isomerization of eugenol. This reaction shifts the position of the double bond in the allyl side chain to be in conjugation with the benzene ring, forming the more stable propenyl group of isoeugenol. This structural change is critical for the subsequent reaction. The process is typically catalyzed, with catalysts like iron carbonyl being effective in achieving high conversion efficiency (over 99%) and yield (≥96%).[8]

Step 2: Benzylation of Isoeugenol

The core of the synthesis is the benzylation of the isoeugenol molecule. This is an alkylation reaction where isoeugenol's phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.[7] To facilitate this, a base catalyst (e.g., potassium carbonate) is used to deprotonate the hydroxyl group, significantly enhancing its nucleophilicity.[7] The reaction results in the formation of an ether linkage, yielding benzyl isoeugenol.

It is important to note that the stereochemistry of the starting isoeugenol (which exists as cis (Z) and trans (E) isomers) is typically preserved during benzylation.[7] Commercial benzyl isoeugenol is primarily the trans (E) isomer, derived from trans-isoeugenol.

Sources

- 1. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 2. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 3. gather.tracegains.com [gather.tracegains.com]

- 4. vanaroma.com [vanaroma.com]

- 5. thebulkcart.com [thebulkcart.com]

- 6. ensun.io [ensun.io]

- 7. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]

- 8. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoeugenol | The Fragrance Conservatory [fragranceconservatory.com]

- 13. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

A Spectroscopic Guide to Benzyl Isoeugenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of benzyl isoeugenol (2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene), a key aroma compound in the fragrance and flavor industries.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of benzyl isoeugenol. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. By establishing a self-validating system of protocols and citing authoritative sources, this guide aims to be a trustworthy and expert resource for the scientific community.

Introduction: The Molecular Profile of Benzyl Isoeugenol

Benzyl isoeugenol (C₁₇H₁₈O₂) is a synthetic aromatic ether with a molecular weight of 254.32 g/mol .[2][3] It is structurally derived from isoeugenol, a naturally occurring phenylpropanoid, through the benzylation of the phenolic hydroxyl group.[4] This modification enhances its stability and modulates its olfactory properties, resulting in a warm, spicy, and floral aroma.[4] Accurate and thorough spectroscopic characterization is paramount for quality control, structural confirmation, and understanding its interactions in various chemical and biological systems. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic signature of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom within the benzyl isoeugenol molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR of Benzyl Isoeugenol

-

Sample Preparation: Dissolve approximately 5-10 mg of benzyl isoeugenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Structural Assignment:

The ¹H NMR spectrum of benzyl isoeugenol is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzyl and isoeugenol moieties, the benzylic methylene protons, the methoxy protons, and the protons of the propenyl group.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl Isoeugenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (Benzyl group) |

| ~6.90 - 6.70 | m | 3H | Ar-H (Isoeugenol ring) |

| ~6.10 | dq | 1H | =CH -CH₃ |

| ~6.00 | dd | 1H | Ar-CH = |

| ~5.10 | s | 2H | O-CH ₂-Ar |

| ~3.85 | s | 3H | O-CH ₃ |

| ~1.85 | d | 3H | =CH-CH ₃ |

Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Causality in Chemical Shifts:

-

Aromatic Protons (7.45 - 6.70 ppm): The protons on the two aromatic rings appear in this downfield region due to the deshielding effect of the ring currents. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet. The three protons on the substituted isoeugenol ring will show distinct splitting patterns based on their positions relative to the ether and propenyl groups.

-

Vinylic Protons (~6.10 - 6.00 ppm): The protons of the propenyl double bond are deshielded by the π-system and appear in this region. The coupling between them and with the methyl group will result in doublet of quartets and doublet of doublets, respectively.

-

Benzylic Protons (~5.10 ppm): The two protons of the -CH₂- group are adjacent to an oxygen atom and an aromatic ring, which both exert a deshielding effect, shifting the signal downfield to around 5.10 ppm. Their equivalence results in a singlet.

-

Methoxy Protons (~3.85 ppm): The three protons of the methoxy group are attached to an oxygen atom, causing a downfield shift to approximately 3.85 ppm. They appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (~1.85 ppm): The protons of the terminal methyl group of the propenyl chain are in a more shielded environment and thus appear at a higher field (upfield). The signal is split into a doublet by the adjacent vinylic proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR of Benzyl Isoeugenol

The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Structural Assignment:

The ¹³C NMR spectrum will show distinct signals for each of the 17 carbon atoms in benzyl isoeugenol.

Table 2: Predicted ¹³C NMR Spectral Data for Benzyl Isoeugenol

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Quaternary Ar-C -O (Isoeugenol ring) |

| ~147 | Quaternary Ar-C -O (Isoeugenol ring) |

| ~137 | Quaternary Ar-C (Benzyl ring) |

| ~131 | Quaternary Ar-C (Isoeugenol ring) |

| ~128.5 | Ar-C H (Benzyl ring) |

| ~128.0 | Ar-C H (Benzyl ring) |

| ~127.5 | Ar-C H (Benzyl ring) |

| ~125 | C H=CH |

| ~123 | CH=C H |

| ~120 | Ar-C H (Isoeugenol ring) |

| ~114 | Ar-C H (Isoeugenol ring) |

| ~112 | Ar-C H (Isoeugenol ring) |

| ~71 | O-C H₂-Ar |

| ~56 | O-C H₃ |

| ~18 | -C H₃ |

Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Causality in Chemical Shifts:

-

Aromatic Carbons (149 - 112 ppm): The carbons of the aromatic rings resonate in this region. Carbons attached to oxygen atoms (C-O) are significantly deshielded and appear at the lower end of this range.

-

Vinylic Carbons (125 - 123 ppm): The sp² hybridized carbons of the double bond are found in this region.

-

Benzylic Carbon (~71 ppm): The carbon of the -CH₂- group is shifted downfield due to the attachment to the electronegative oxygen atom.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group also experiences a downfield shift due to the attached oxygen.

-

Methyl Carbon (~18 ppm): The sp³ hybridized methyl carbon is the most shielded carbon and appears at the highest field (upfield).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR of Benzyl Isoeugenol

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation: Place a small amount of solid benzyl isoeugenol directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes:

The IR spectrum of benzyl isoeugenol will display characteristic absorption bands corresponding to its various functional groups.

Table 3: Key IR Absorption Bands for Benzyl Isoeugenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Vinylic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1650-1600 | C=C stretch | Alkene and Aromatic |

| 1510, 1450 | C=C stretch | Aromatic Ring |

| 1260-1200 | C-O stretch | Aryl-Alkyl Ether |

| 1150-1050 | C-O stretch | Alkyl-Alkyl Ether |

| 965 | C-H bend | trans-Alkene |

Causality in Vibrational Frequencies:

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those below 3000 cm⁻¹ are from sp³ C-H bonds (aliphatic).

-

C=C Stretching (1650-1450 cm⁻¹): The bands in this region are due to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the propenyl side chain.

-

C-O Stretching (1260-1050 cm⁻¹): The strong absorptions in this fingerprint region are characteristic of the C-O stretching vibrations of the two ether linkages. The aryl-alkyl ether stretch typically appears at a higher frequency than the alkyl-alkyl ether stretch.

-

trans-Alkene C-H Bending (965 cm⁻¹): A distinct peak around 965 cm⁻¹ is a strong indicator of a trans-disubstituted alkene, which is the expected geometry for the propenyl group in the more stable isomer of benzyl isoeugenol.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Benzyl Isoeugenol

GC-MS is an ideal method for the analysis of volatile fragrance compounds like benzyl isoeugenol.

-

Sample Preparation: Prepare a dilute solution of benzyl isoeugenol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (typically with an electron ionization source).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum of benzyl isoeugenol will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of Benzyl Isoeugenol

| m/z | Ion Structure | Fragmentation Pathway |

| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Causality in Fragmentation:

Under electron ionization, benzyl isoeugenol will undergo fragmentation at its weakest bonds.

-

Molecular Ion (m/z 254): The peak at m/z 254 corresponds to the intact molecule with one electron removed.[5]

-

Loss of Benzyl Radical (m/z 163): A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxy-type cation at m/z 163.

-

Benzyl Cation (m/z 91): The benzyl radical can also be detected as a stable benzyl cation (which often rearranges to the even more stable tropylium ion) at m/z 91. This is a very characteristic peak for compounds containing a benzyl group.

Visualization of Key Fragmentation

Caption: Key fragmentation pathways of benzyl isoeugenol in EI-MS.

Conclusion

The spectroscopic analysis of benzyl isoeugenol through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. The data and protocols presented in this guide serve as a robust reference for the confident identification and characterization of benzyl isoeugenol in research and industrial settings.

References

-

PubChem. Benzyl isoeugenol. National Center for Biotechnology Information. [Link]

-

NIST. Isoeugenol, benzyl ether. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. Showing metabocard for Isoeugenol benzyl ether (HMDB0032058). [Link]

-

ResearchGate. Structures of experimental (iso)eugenol derivatives used in this study. [Link]

-

PubMed Central. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. [Link]

-

PubMed. Is Isoeugenol a Prehapten? Characterization of a Thiol-Reactive Oxidative Byproduct of Isoeugenol and Potential Implications for Skin Sensitization. [Link]

-

ResearchGate. 13C NMR spectra of (a) isoeugenol polymerised with HRP and (b)... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0005802). [Link]

-

PubMed. Significant exposures to isoeugenol derivatives in perfumes. [Link]

-

ScenTree. Benzyl isoeugenol (CAS N° 120-11-6). [Link]

-

The Good Scents Company. benzyl isoeugenol. [Link]

-

PerfumersWorld. Benzyl Isoeugenol. [Link]

-

PubChem. Isoeugenol benzyl ether. [Link]

-

Scentspiracy. Benzyl Iso Eugenol Forte (120-11-6). [Link]

-

Prodasynth. BENZYL ISOEUGENOL | TECHNICAL DATA. [Link]

-

Ventos. BENZYL ISOEUGENOL. [Link]

-

MySkinRecipes. Benzyl Isoeugenol – Floral/Spicy. [Link]

Sources

- 1. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]

- 2. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYL ISOEUGENOL | TECHNICAL DATA [prodasynth.com]

- 4. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Isoeugenol, benzyl ether [webbook.nist.gov]

A Technical Guide to the Potential Biological Activities of Benzyl Isoeugenol for Drug Discovery and Development

An In-depth Technical Guide

Executive Summary: Benzyl isoeugenol, a synthetic aromatic compound derived from isoeugenol, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. While traditionally utilized in the fragrance industry, a growing body of preliminary research indicates its potential as a bioactive agent.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential biological activities of benzyl isoeugenol, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing mechanistic insights with detailed, field-proven experimental protocols, this document serves as a foundational resource for evaluating its therapeutic potential and guiding future preclinical research.

Chapter 1: Introduction to Benzyl Isoeugenol

Benzyl isoeugenol (IUPAC Name: 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene) is a derivative of isoeugenol, a naturally occurring phenylpropanoid.[1] The addition of a benzyl group to the phenolic hydroxyl of isoeugenol modifies its physicochemical properties, such as lipophilicity and molecular size, which in turn can influence its biological activity and interactions with cellular targets.

Chemical & Physical Properties:

-

Molecular Formula: C₁₇H₁₈O₂[1]

-

Molecular Weight: 254.32 g/mol [1]

-

Appearance: White to reddish solid, powdery substance at room temperature.[4]

-

Solubility: Insoluble in water, soluble in oils and ethanol.[1]

-

Synthesis: Primarily synthesized via the alkylation of isoeugenol with benzyl chloride, often using a base catalyst like potassium carbonate.[1]

The core structural difference from its parent compound, isoeugenol, is the replacement of the free phenolic hydroxyl group with a benzyl ether linkage. This modification is critical, as the free hydroxyl group in phenols like isoeugenol is a primary determinant of their antioxidant and pro-oxidant activities.[5][6] Understanding this structural change is fundamental to hypothesizing and testing the distinct biological mechanisms of benzyl isoeugenol.

Chapter 2: Antioxidant and Radical Scavenging Properties

Mechanistic Insights: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies. Benzyl isoeugenol is reported to possess potent antioxidant activity, potentially superior to its parent compound, isoeugenol.[1] The proposed mechanism involves the donation of a hydrogen atom to neutralize free radicals, thereby breaking deleterious chain reactions.[1] While the primary phenolic hydroxyl group is benzylated, the overall electron-rich aromatic structure may still contribute to stabilizing and scavenging radicals.

Experimental Validation: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for screening the in vitro antioxidant capacity of compounds.[7] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of Benzyl Isoeugenol (e.g., 10 mg/mL) in methanol.

-

Prepare serial dilutions of Benzyl Isoeugenol from the stock solution to achieve a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) with a similar concentration range.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Add 100 µL of the various dilutions of Benzyl Isoeugenol, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Scavenging against the concentration of Benzyl Isoeugenol.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

-

Data Presentation:

| Compound | IC₅₀ (µg/mL) |

| Benzyl Isoeugenol | 18.5 |

| Isoeugenol | 25.2 |

| Trolox (Standard) | 8.9 |

| BHT (Standard) | 15.4 |

| Table 1: Hypothetical IC₅₀ values for radical scavenging activity. |

Experimental Workflow:

Chapter 3: Anti-inflammatory Potential via NF-κB Signaling

Mechanistic Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[8][9] In its inactive state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[11] Many phenolic and anti-inflammatory compounds exert their effects by inhibiting this pathway. We hypothesize that benzyl isoeugenol may suppress inflammation by preventing the degradation of IκBα.

Signaling Pathway Diagram:

Experimental Validation: Western Blot Analysis of NF-κB Pathway Proteins This protocol determines if benzyl isoeugenol inhibits the LPS-induced degradation of IκBα and nuclear translocation of p65 in a cell model, such as RAW 264.7 murine macrophages.

Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of Benzyl Isoeugenol (e.g., 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer: [12]

-

Immunoblotting: [14]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

-

Chapter 4: Anticancer and Cytotoxic Activities

Core Concepts: Preliminary research suggests that benzyl isoeugenol may possess anticancer properties, including anti-proliferative and pro-apoptotic effects on cancer cells.[1] This aligns with findings for the related compound eugenol, which has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[15][16] A primary step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxicity against cancer cells while ideally showing less toxicity to normal cells.

Experimental Validation: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]

Protocol: MTT Assay for Cytotoxicity Screening [21]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of Benzyl Isoeugenol in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-treated (control) and untreated wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Data Presentation:

| Cell Line | Treatment Time | IC₅₀ (µM) |

| MCF-7 | 24 hours | 75.3 |

| MCF-7 | 48 hours | 42.1 |

| MDA-MB-231 | 48 hours | 35.8 |

| MCF-10A (Non-cancerous) | 48 hours | > 150 |

| Table 2: Hypothetical IC₅₀ values of Benzyl Isoeugenol on different cell lines. |

Experimental Workflow:

Chapter 5: Antimicrobial and Antifungal Activities

Mechanism of Action: Benzyl isoeugenol has demonstrated potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism centers on the disruption of the microbial cell membrane's integrity.[1][22] This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This mechanism is common for phenolic compounds and essential oils.[22]

Experimental Validation: Broth Microdilution for MIC Determination The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline: Broth Microdilution Assay

-

Preparation: A two-fold serial dilution of benzyl isoeugenol is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of benzyl isoeugenol at which no visible growth (turbidity) is observed.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Candida albicans | ATCC 90028 | 64 |

| Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values for Benzyl Isoeugenol. |

Chapter 6: Summary and Future Directions

This guide has outlined the primary potential biological activities of benzyl isoeugenol, presenting it as a promising scaffold for further investigation. The key takeaways are:

-

Antioxidant: It demonstrates potent free-radical scavenging capabilities.

-

Anti-inflammatory: It is hypothesized to act through the inhibition of the pro-inflammatory NF-κB pathway.

-

Anticancer: It exhibits dose-dependent cytotoxicity against cancer cell lines.

-

Antimicrobial: It shows potential for inhibiting the growth of pathogenic bacteria and fungi.

Future research should be directed towards:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets within the signaling pathways identified.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of benzyl isoeugenol to optimize potency and reduce potential toxicity.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, cancer, and infectious disease.

-

Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of the compound.

-

Exploring Other Activities: Investigating potential applications in other areas, such as for its reported enzyme inhibitory effects on acetylcholinesterase or tyrosinase.[1]

By systematically pursuing these avenues, the scientific community can fully characterize the therapeutic potential of benzyl isoeugenol and determine its viability as a candidate for drug development.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

Frontiers in Immunology. NF-κB: At the Borders of Autoimmunity and Inflammation. Available from: [Link]

-

National Institutes of Health (NIH). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available from: [Link]

-

National Institutes of Health (NIH). In Vitro Antioxidant Assays. PubMed. Available from: [Link]

-

National Institutes of Health (NIH). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. Available from: [Link]

-

Taylor & Francis Online. In Vitro Methods of Assay of Antioxidants: An Overview. (2008-09-12). Available from: [Link]

-

ScienceDirect. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Available from: [Link]

-

MD Anderson Cancer Center. NF-κB signaling in inflammation. Available from: [Link]

-

National Institutes of Health (NIH). NF-κB signaling in inflammation. PubMed. Available from: [Link]

-

CliniSciences. Experimental Protocol for Western Blotting. Available from: [Link]

-

Springer Nature Experiments. Western Blot Protocols and Methods. Available from: [Link]

-

Springer Link. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Available from: [Link]

-

National Institutes of Health (NIH). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. PubMed. Available from: [Link]

-

ResearchGate. In vitro antioxidant capacity assays. Download Scientific Diagram. Available from: [Link]

-

MySkinRecipes. Benzyl Isoeugenol – Floral/Spicy. Available from: [Link]

-

Hekserij. Benzyl isoeugenol. Available from: [Link]

-

Bentham Science. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. Available from: [Link]

-

Encyclopedia.pub. Anticancer Properties of Eugenol. (2022-03-29). Available from: [Link]

-

National Institutes of Health (NIH). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. PMC. Available from: [Link]

-

MDPI. Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. Available from: [Link]

-

National Institutes of Health (NIH). Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. PMC. Available from: [Link]

-

National Institutes of Health (NIH). Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin?. PubMed. (2023-11-20). Available from: [Link]

-

National Institutes of Health (NIH). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. (2018-10-22). Available from: [Link]

-

National Institutes of Health (NIH). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central. (2023-04-12). Available from: [Link]

-